

discovery of irreversible Menin-MLL inhibitors

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Compound of Interest

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An In-Depth Technical Guide to the Discovery of Irreversible Menin-MLL Inhibitors

Introduction

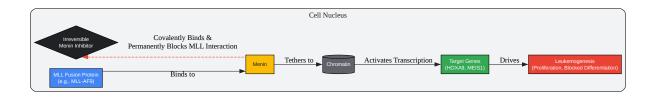
The interaction between the protein menin, encoded by the MEN1 gene, and Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency in specific forms of acute leukemia.[1] [2] Chromosomal translocations involving the MLL gene (also known as KMT2A) are common in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[3][4][5] The resulting MLL fusion proteins require direct interaction with menin to drive their leukemogenic program.[2][3] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes leukemic cell proliferation.[1][6][7]

Disrupting the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.[2][8] While reversible inhibitors have shown clinical activity, preclinical data suggested that extended drug exposure is necessary to achieve anti-leukemic effects.[9] This observation led to the hypothesis that irreversible inhibitors, by forming a stable covalent bond with menin, could achieve greater potency, more durable target engagement, and superior anti-tumor activity.[9][10] This guide details the discovery, mechanism, and characterization of first-in-class irreversible menin-MLL inhibitors.

Core Signaling Pathway and Mechanism of Inhibition



The oncogenic activity of MLL fusion proteins is dependent on the recruitment of menin to target gene promoters. This complex formation is essential for maintaining a transcriptional program that drives leukemia. Irreversible inhibitors are designed to covalently bind to a specific residue within the MLL binding pocket on menin, permanently preventing the MLL fusion protein from docking and thereby shutting down the oncogenic signaling cascade.



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Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of irreversible inhibition.

Discovery of First-in-Class Irreversible Inhibitors

The development of irreversible inhibitors began with structure-based design, leveraging existing potent reversible scaffolds. Researchers identified a cysteine residue (Cys329) within the MLL binding pocket of menin as a suitable target for covalent modification.[4] An electrophilic group, such as an acrylamide, was incorporated into a high-affinity reversible inhibitor to serve as a Michael acceptor, enabling the formation of a covalent bond with the thiol group of Cys329.[5]

M-525 was reported as the first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction.[9][10] Subsequent optimization of other scaffolds led to the development of M-1121, an orally active covalent inhibitor capable of achieving complete and long-lasting tumor regression in preclinical models.[4]

Quantitative Data Summary



The development of irreversible inhibitors has demonstrated a significant improvement in potency compared to their reversible counterparts. The following tables summarize key quantitative data for representative reversible and irreversible inhibitors.

Table 1: Biochemical Potency of Menin-MLL Inhibitors

Compoun d	Туре	Target	Assay	IC50 (nM)	Kd (nM)	Referenc e(s)
MI-2-2	Reversibl e	Menin- MBM1	FP	46	22	[11]
MI-503	Reversible	Menin- MLL4-43	FP	33	-	[12]
M-525	Irreversible	Menin	FP	3.3	-	[5]
Compound 7 (reversible M-525 analog)	Reversible	Menin	FP	6.9	-	[4]

| M-1121 | Irreversible | Menin | FP | - | - | [1][4] |

FP: Fluorescence Polarization

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines



Compound	Туре	Cell Line	Assay	GI50 / IC50 (nM)	Reference(s
MI-2-2	Reversible	MLL-AF9 transforme d BMCs	Proliferatio n	~12,000 (12 µM)	[11]
MI-1481 (28)	Reversible	MV4;11	MTT	~100	[12]
M-525 (8)	Irreversible	MV4;11	Cell Growth	6	[9]
Compound 7 (reversible M- 525 analog)	Reversible	MV4;11	Cell Growth	210	[9]
Compound 9 (reversible M- 525 analog)	Reversible	MV4;11	Cell Growth	263	[9]
M-1121	Irreversible	MV4;11	Proliferation	10.3	[1]

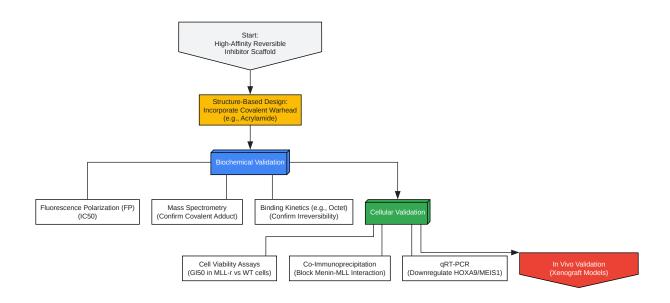
| M-1121 | Irreversible | MOLM-13 | Proliferation | 51.5 | [1] |

As shown, the irreversible inhibitor M-525 is over 30 times more potent in inhibiting cell growth than its corresponding reversible analogs (Compounds 7 and 9).[9][10]

Key Experimental Methodologies

The characterization of irreversible menin-MLL inhibitors requires a suite of biochemical, cellular, and biophysical assays to confirm their mechanism of action, potency, and durability of target engagement.





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Caption: A typical experimental workflow for the characterization of irreversible Menin-MLL inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the potency (IC50) of inhibitors in disrupting the menin-MLL interaction in a biochemical setting.[11][12]

Principle: A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43) is incubated
with recombinant menin protein. When bound, the large complex tumbles slowly in solution,
resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the
fluorescent peptide for binding to menin, displacing it and causing it to tumble faster, which
leads to a decrease in the polarization signal.



Protocol Outline:

- Prepare a buffer solution (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).[12]
- Add a constant concentration of recombinant menin (e.g., 4 nM) and fluorescein-labeled
 MLL peptide (e.g., 4 nM) to the wells of a microplate.[12]
- Add serial dilutions of the test inhibitor compound.
- Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- Measure fluorescence polarization using a suitable plate reader.
- Plot the polarization signal against the inhibitor concentration and fit the data to a doseresponse curve to calculate the IC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation between the inhibitor and the menin protein.[9][10]

Principle: Intact protein mass spectrometry is used to measure the precise molecular weight
of the menin protein before and after incubation with the irreversible inhibitor. A mass shift
corresponding to the molecular weight of the inhibitor confirms the formation of a stable,
covalent adduct.

Protocol Outline:

- Incubate recombinant menin protein with a molar excess of the irreversible inhibitor for a defined period (e.g., several hours) at room temperature. A control sample with DMSO is run in parallel.
- Remove unbound inhibitor using a desalting column or dialysis.
- Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Deconvolute the resulting mass spectrum to determine the precise mass of the protein.



 Compare the mass of the inhibitor-treated menin with the control. An increase in mass equal to the inhibitor's molecular weight confirms covalent modification.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

These assays measure the effect of inhibitors on the growth and viability of leukemia cells. High selectivity for MLL-rearranged (MLL-r) cells over MLL-wild-type (WT) cells is a key indicator of on-target activity.[4][9]

- Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
- Protocol Outline:
 - Seed MLL-r (e.g., MV4;11, MOLM-13) and MLL-WT (e.g., K562, HL-60) cells in 96-well plates at a defined density.
 - Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.
 - Incubate the cells for an extended period (e.g., 4 to 7 days), as the effects of menin inhibition (differentiation and apoptosis) are often not immediate.[4][12]
 - Add CellTiter-Glo® reagent to each well and incubate briefly to lyse the cells and stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
 - Calculate cell viability as a percentage relative to the DMSO control and plot against inhibitor concentration to determine the GI50 or IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to confirm the on-target mechanism of action by measuring the downregulation of MLL target genes like HOXA9 and MEIS1.[4][13]

 Principle: The assay measures the amount of specific mRNA transcripts in cells treated with the inhibitor. A reduction in HOXA9 and MEIS1 mRNA levels indicates that the inhibitor is successfully blocking the transcriptional program driven by the menin-MLL complex.



Protocol Outline:

- Treat MLL-r cells (e.g., MV4;11) with the inhibitor at various concentrations and time points.
- Isolate total RNA from the cells.
- Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
- Perform real-time PCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
- Analyze the amplification data to determine the relative change in gene expression compared to DMSO-treated control cells. M-1121, for example, effectively suppressed HOXA9 and MEIS1 gene transcription at concentrations as low as 10-30 nM.[4]

Conclusion

The targeted development of irreversible menin-MLL inhibitors represents a significant advancement in the pursuit of therapies for MLL-rearranged leukemias. By forming a stable, covalent bond with menin, these compounds achieve superior biochemical and cellular potency compared to their reversible predecessors.[9] The design and characterization of molecules like M-525 and M-1121 provide a robust proof of concept that irreversible inhibition is a promising therapeutic strategy.[4][9] The comprehensive experimental approach, from biochemical validation of the covalent mechanism to the confirmation of on-target effects in leukemia cells, has been crucial in advancing these novel agents toward clinical investigation.

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